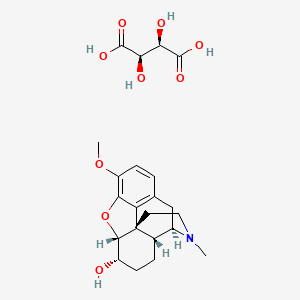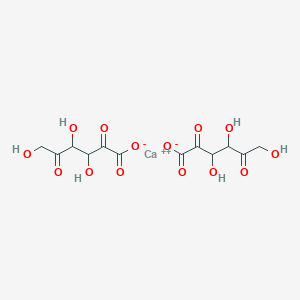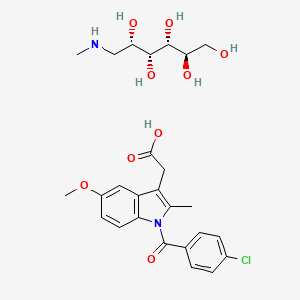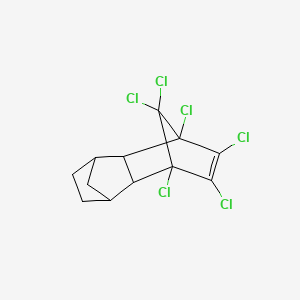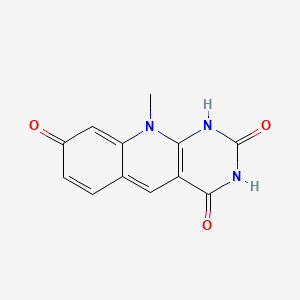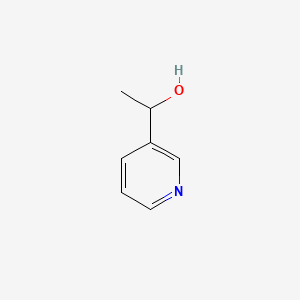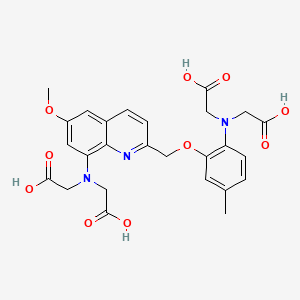
Propyl beta-carboline-3-carboxylate
Descripción general
Descripción
Chemical Reactions Analysis
PrCC interacts with various biological targets, including benzodiazepine receptors . Studies have demonstrated that PrCC exhibits high affinity binding to these receptors in human brain tissue. Its binding profile is similar to that of diazepam and flunitrazepam , suggesting a shared pharmacological specificity .
Aplicaciones Científicas De Investigación
Benzodiazepine Receptor Interaction
Propyl beta-carboline-3-carboxylate has shown significant interactions with benzodiazepine receptors. It is found that certain esters of beta-carboline-3-carboxylic acid, including the propyl ester, exhibit affinity for benzodiazepine receptors in bovine cortex membranes. This affinity is influenced by the molecular size, hydrophobicity, and electronic parameters of the ester alcohol component of these beta-carbolines (Lippke et al., 1983).
Antagonistic Effects in Behavioral Studies
In studies on mice, this compound (beta-CCP) demonstrated antagonistic effects in passive avoidance tests influenced by benzodiazepines like diazepam. Beta-CCP blocked the impairing effects of diazepam on passive avoidance behavior, indicating its role as an antagonist in these tests (Nagatani & Yamamoto, 1991).
Modulation of GABA Binding
Research shows that the propyl ester of beta-carboline-3-carboxylic acid can enhance low-affinity GABA binding, acting as a benzodiazepine agonist. This modulation of GABA binding supports the hypothesis that the actions of beta-carboline esters, including this compound, are mediated through a GABA-benzodiazepine receptor complex (Skerritt et al., 1982).
Behavioral Actions in Anxiety and Exploratory Behaviour
This compound has been assessed for its effects in tests of anxiety and exploratory behavior. It significantly reduced social interaction time without affecting locomotor activity, indicating anxiogenic action. In exploratory tests, it reduced head-dipping and rearing, which are typical exploratory behaviors. These findings are consistent with those observed for other structurally related beta-carbolines (File et al., 1984).
Differential Pharmacological Effects
The pharmacological effects of beta-carboline-3-carboxylic acid esters, including the propyl ester, have been studied both in vitro and in vivo. These esters are potent inhibitors of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. Notably, the propyl ester differs from other esters in its lack of proconvulsant activity and its antagonistic action against convulsions induced by other beta-carboline esters (Oakley & Jones, 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
propyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVAGIQTHEEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227627 | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76808-18-9 | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl beta-carboline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



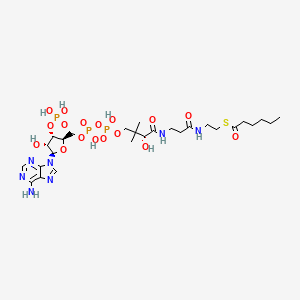
![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
